(2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol with formaldehyde.
Nitration of thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Acryloylation: The nitrated thiophene is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.
Amidation: Finally, the acryloylated thiophene is reacted with the benzo[d][1,3]dioxole derivative to form the desired acrylamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
(2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of various signaling pathways, ultimately resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide: shares similarities with other acrylamide derivatives and nitrothiophene compounds.
2-Fluorodeschloroketamine: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
- The combination of the benzo[d][1,3]dioxole and nitrothiophene moieties in this compound provides unique electronic and steric properties, making it distinct from other related compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5S/c17-13(5-2-10-3-6-14(22-10)16(18)19)15-9-1-4-11-12(7-9)21-8-20-11/h1-7H,8H2,(H,15,17)/b5-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJUKIQQLGPJHK-GORDUTHDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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